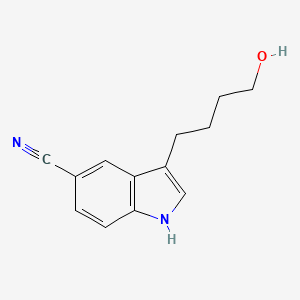

3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-hydroxybutyl)-1H-indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c14-8-10-4-5-13-12(7-10)11(9-15-13)3-1-2-6-16/h4-5,7,9,15-16H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXNEONCFZGWDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=CN2)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00478629 | |

| Record name | 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914927-40-5 | |

| Record name | 3-(4-Hydroxybutyl)-5-cyanoindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914927405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-HYDROXYBUTYL)-5-CYANOINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU9L8985SW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile molecular weight

An In-Depth Technical Guide to 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate and known impurity in the synthesis of Vilazodone, a significant therapeutic agent for major depressive disorder. This document delves into the molecule's fundamental physicochemical properties, outlines a robust synthetic pathway with detailed protocols, and discusses state-of-the-art analytical methods for its characterization and quality control. By synthesizing chemical principles with practical, field-proven insights, this guide serves as an essential resource for professionals engaged in pharmaceutical research, process development, and quality assurance.

Core Molecular Profile

This compound (CAS No. 914927-40-5) is a bifunctional indole derivative.[1][2][3][4] Its structure incorporates a polar hydroxyl group at the terminus of a butyl chain and a nitrile group on the indole core, making it a versatile intermediate for further chemical elaboration. Its primary significance in the pharmaceutical industry is its role as a late-stage intermediate or process-related impurity in the manufacturing of Vilazodone.[5] Understanding its properties is therefore critical for controlling the purity and quality of the final Active Pharmaceutical Ingredient (API).

Physicochemical & Computed Properties

A summary of the essential quantitative data for this compound is presented below. These parameters are fundamental for designing synthetic reactions, developing analytical methods, and understanding the compound's behavior in various matrices.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄N₂O | PubChem[2], Pharmaffiliates[1] |

| Molecular Weight | 214.26 g/mol | PubChem[2][4] |

| Exact Mass | 214.110613074 Da | PubChem[2], ECHEMI[6] |

| CAS Number | 914927-40-5 | ChemIDplus, FDA GSRS[2][3] |

| IUPAC Name | This compound | PubChem[2] |

| Appearance | White to Off-White Solid | Pharmaffiliates[1] |

| XLogP3 (Computed) | 1.3 | PubChem[2] |

| Hydrogen Bond Donors | 2 | PubChem[2] |

| Hydrogen Bond Acceptors | 3 | PubChem[2] |

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved via a multi-step process starting from 5-cyanoindole. The strategy involves a Friedel-Crafts acylation followed by a selective reduction of the resulting ketone. This approach is well-documented for related 3-alkyl indoles and provides a reliable pathway to the target molecule.[7]

Diagram: Synthetic Pathway Overview

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol synthesizes information from established methodologies for producing related indole intermediates.[7][8]

Step 1: Synthesis of 3-(4-Chlorobutanoyl)-1H-indole-5-carbonitrile (Precursor)

-

Reactor Setup: To a dry, inerted (N₂/Ar) reactor, add 5-cyanoindole (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or toluene (10 vol).

-

Catalyst Addition: Cool the suspension to 0-5 °C and add a Lewis acid catalyst, such as Aluminum Chloride (AlCl₃, 1.2 eq), portion-wise, maintaining the internal temperature below 10 °C.

-

Causality: AlCl₃ activates the acyl chloride, making it a potent electrophile for the Friedel-Crafts reaction. The electron-rich indole preferentially undergoes substitution at the C3 position.

-

-

Acylation: Add 4-chlorobutanoyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains between 0-10 °C.

-

Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction for completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl. Stir until all solids dissolve. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone precursor.

Step 2: Reduction to 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile

-

Reagent Preparation: Suspend the crude 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile (1.0 eq) in a suitable solvent like Tetrahydrofuran (THF) or toluene (8 vol).

-

Reduction: Add a reducing system. A common and effective choice is the combination of Sodium Borohydride (NaBH₄, 1.5 eq) and AlCl₃ (1.5 eq) or a milder system like 1,1,3,3-tetramethyldisiloxane (TMDS) with a catalytic amount of Indium(III) Bromide (InBr₃).[7]

-

Causality: The NaBH₄/AlCl₃ system forms a complex that selectively reduces the ketone to a methylene group without affecting the nitrile or the indole ring. The TMDS/InBr₃ system is a milder alternative that also achieves efficient reduction.[7]

-

-

Monitoring and Work-up: Stir at 40-60 °C until the reaction is complete (monitored by TLC/HPLC). Cool the mixture, quench with water, and perform an aqueous work-up. Extract the product into an organic solvent (e.g., ethyl acetate), dry, and concentrate to yield crude 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.

Step 3: Hydrolysis to this compound

-

Hydrolysis: Dissolve the crude chloro-intermediate in a solvent mixture such as acetone/water. Add a base (e.g., Sodium Bicarbonate, NaHCO₃) or an acid and heat the mixture to reflux.

-

Completion and Isolation: Monitor the Sₙ2 displacement of the chloride by hydroxide. Upon completion, cool the reaction, remove the organic solvent under vacuum, and extract the aqueous residue with a suitable solvent like ethyl acetate.

-

Final Purification: Concentrate the combined organic extracts. Purify the resulting solid via recrystallization from a solvent system like ethyl acetate/heptane or by column chromatography on silica gel to yield the final high-purity product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of this compound.

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine purity and quantify impurities.

-

Typical Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient elution using a mixture of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Detection: UV at ~220 nm and ~280 nm.

-

-

Self-Validation: The method should be validated for specificity by demonstrating baseline separation of the main peak from its immediate precursor (3-(4-chlorobutyl)-1H-indole-5-carbonitrile) and potential degradation products.

Mass Spectrometry (MS)

-

Objective: To confirm molecular weight and elemental composition.

-

Expected Results:

-

ESI+: An [M+H]⁺ ion at m/z ≈ 215.12, corresponding to the protonated molecule (C₁₃H₁₅N₂O⁺).

-

High-Resolution MS (HRMS): Should confirm the exact mass consistent with the molecular formula C₁₃H₁₄N₂O.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: Unambiguous structural elucidation.

-

Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆):

-

Indole NH: A broad singlet (~8.0-8.5 ppm).

-

Aromatic Protons: Signals in the aromatic region (~7.0-7.8 ppm) corresponding to the protons on the indole ring. The pattern will be specific to the 5-cyano, 3-alkyl substitution.

-

Indole C2-H: A singlet or doublet (~7.0-7.2 ppm).

-

Hydroxyl OH: A triplet or broad singlet, exchangeable with D₂O.

-

Alkyl Chain CH₂ groups: Four distinct multiplets in the aliphatic region (~1.5-3.6 ppm) corresponding to the four methylene groups of the hydroxybutyl chain. The -CH₂-O group will be the most downfield (~3.6 ppm), while the -CH₂- attached to the indole will be next (~2.8 ppm).

-

Role in Pharmaceutical Development

The primary relevance of this compound is its position in the synthetic route to Vilazodone. Control over its formation and purity is paramount.

Diagram: Relationship to Vilazodone

Caption: Synthetic relationship of the title compound to Vilazodone and its precursor.

This compound can arise in two ways: as an intended intermediate if the synthesis proceeds through a hydroxylation step, or more commonly as an impurity. If the precursor 3-(4-chlorobutyl)-1H-indole-5-carbonitrile undergoes unintended hydrolysis during the subsequent alkylation step with the piperazine side chain, this compound can be formed.[5] Its structural similarity to the chloro-precursor can make it difficult to purge in final purification steps, necessitating strict in-process controls.

References

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12150985, this compound. Retrieved from [Link]

-

ChemWhat. (n.d.). 1H-Indole-5-carbonitrile, 3-(4-hydroxybutyl)-. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (2016). US9533949B2 - Processes for the preparation of 3-alkyl indoles.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | C13H14N2O | CID 12150985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound - Opulent Pharma [opulentpharma.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. echemi.com [echemi.com]

- 7. US9533949B2 - Processes for the preparation of 3-alkyl indoles - Google Patents [patents.google.com]

- 8. Page loading... [guidechem.com]

An In-depth Technical Guide to the Physical Properties of 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile is a key intermediate in the synthesis of Vilazodone, a selective serotonin reuptake inhibitor (SSRI) and partial agonist of the 5-HT1A receptor used in the treatment of major depressive disorder.[1][2] As with any active pharmaceutical ingredient (API) intermediate, a thorough understanding of its physical properties is paramount for process development, quality control, and formulation. This technical guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside detailed methodologies for their experimental determination. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis and handling of this important compound.

Molecular Structure and Identification

A clear identification of the molecular structure is the foundation for understanding its physical properties.

Caption: 2D structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 914927-40-5 | [3][4][5][6] |

| Molecular Formula | C13H14N2O | [3] |

| Molecular Weight | 214.26 g/mol | [3] |

| Synonyms | 3-(4-Hydroxybutyl)-5-cyanoindole, Vilazodone Impurity 7 | [3][5] |

Physicochemical Properties

Table 2: Summary of Physical Properties

| Property | Value | Method | Source |

| Melting Point | Not available | Experimental | - |

| Boiling Point | 467 °C (Predicted) | Computational | [3] |

| Density | 1.21 g/cm³ (Predicted) | Computational | [3] |

| Solubility | Soluble in Chloroform, Hexane, Methanol (Predicted for 5-cyanoindole) | Experimental (for analog) | [7][8] |

| pKa (acidic, N-H) | ~17 (Estimated based on Indole) | Experimental (for Indole) | |

| LogP (Octanol-Water Partition Coefficient) | 1.3 (Predicted) | Computational (XLogP3) | [3] |

| Hydrogen Bond Donors | 2 | Computational | [3] |

| Hydrogen Bond Acceptors | 2 | Computational | [3] |

| Rotatable Bonds | 4 | Computational | [3] |

Melting Point

The melting point of a solid is a critical indicator of its purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range. The presence of impurities typically leads to a depression and broadening of the melting point range. While an experimental melting point for this compound is not reported in the available literature, the parent compound, 5-cyanoindole, has a reported melting point of 106-108 °C.[7][8]

Boiling Point

The boiling point is another fundamental physical property that provides insight into the volatility of a compound. The predicted boiling point of this compound is 467 °C, suggesting it is a relatively non-volatile compound.[3] This high boiling point is expected due to the presence of the polar hydroxyl and nitrile groups, as well as the indole ring system, which can participate in intermolecular hydrogen bonding and dipole-dipole interactions.

Solubility

Solubility is a crucial parameter in drug development, influencing everything from reaction conditions to bioavailability. While specific solubility data for this compound is not available, the solubility of the closely related 5-cyanoindole is reported in several organic solvents. 5-Cyanoindole is soluble in chloroform, hexane, and methanol.[7][8] Given the structural similarity, it is anticipated that this compound will exhibit similar solubility in polar organic solvents, with the hydroxyl group potentially increasing its polarity and affecting its solubility profile.

pKa

The acid dissociation constant (pKa) is a measure of the acidity of a compound. The indole nitrogen (N-H) is weakly acidic. The pKa of the parent indole is approximately 17. The presence of the electron-withdrawing nitrile group at the 5-position is expected to slightly increase the acidity (lower the pKa) of the N-H proton, though the effect is likely to be modest. An accurate experimental determination of the pKa would be valuable for understanding its behavior in different pH environments.

Spectral Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, the protons of the butyl chain, and the N-H proton. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring. The butyl chain would show distinct multiplets for the four methylene groups, with the one adjacent to the hydroxyl group being the most downfield. The N-H proton would appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct signals for each of the 13 carbon atoms in the molecule. The carbon of the nitrile group would appear in the characteristic region for nitriles (around 118-125 ppm). The aromatic carbons would resonate in the downfield region (100-140 ppm), while the aliphatic carbons of the butyl chain would appear in the upfield region.

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by several key absorption bands. A sharp peak around 2220-2260 cm⁻¹ would be indicative of the C≡N stretching of the nitrile group. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching of the alcohol group, and a sharper peak in the same region would be due to the N-H stretching of the indole ring. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

-

MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M+) at m/z = 214.26. Fragmentation patterns would likely involve cleavage of the butyl side chain and loss of water from the molecular ion.

Experimental Protocols

The following section outlines the standard, validated methodologies for the experimental determination of the key physical properties discussed above. The choice of these methods is based on their reliability, accuracy, and widespread acceptance in the scientific community.

Workflow for Physical Property Determination

Caption: General workflow for the determination of physical properties.

Melting Point Determination (Capillary Method)

Rationale: This method is based on the principle that a pure crystalline solid has a sharp and reproducible melting point. The temperature at which the solid and liquid phases are in equilibrium is recorded.

Procedure:

-

A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

Boiling Point Determination (Microscale Method)

Rationale: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For small quantities of a substance, a microscale method is employed.

Procedure:

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.

-

The test tube is gently heated in a heating bath.

-

As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube.

-

The heating is discontinued, and the liquid is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination (Shake-Flask Method)

Rationale: This is a standard method for determining the equilibrium solubility of a compound in a given solvent. The concentration of the solute in a saturated solution is measured at a specific temperature.

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).

-

The suspension is then filtered or centrifuged to separate the undissolved solid.

-

The concentration of the solute in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

pKa Determination (Potentiometric Titration)

Rationale: Potentiometric titration is a common and accurate method for determining the pKa of a substance. It involves monitoring the pH of a solution as a titrant of known concentration is added.

Procedure:

-

A known amount of the compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol for poorly water-soluble compounds).

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

A titration curve (pH versus volume of titrant added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Conclusion

This compound is a molecule of significant interest in the pharmaceutical industry due to its role as a key intermediate in the synthesis of Vilazodone. While a complete experimental profile of its physical properties is not yet available in the public domain, this guide has compiled the existing predicted data and provided a framework for its experimental determination. A thorough characterization of its melting point, boiling point, solubility, and pKa is crucial for optimizing its synthesis, purification, and handling. The methodologies outlined in this guide provide a robust foundation for researchers to obtain this critical data, thereby ensuring the quality and consistency of this important pharmaceutical intermediate.

References

- CN103159749A - Synthesis method for antidepressant drug vilazodone - Google P

- CN103570697B - The method for preparing vilazodone and its intermediate - Google P

- CN105601536A - Vilazodone intermediate preparation method - Google P

-

Pharmaffiliates. Vilazodone-impurities. [Link]

- WO2014087428A1 - Process for preparation of vilazodone and intermediates thereof - Google P

-

WO/2016/170542 PROCESS FOR PREPARATION OF VILAZODONE, NOVEL INTERMEDIATES THEREOF AND NOVEL CRYSTALLINE FORM THEREOF - WIPO Patentscope. [Link]

-

ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]

-

Asian Publication Corporation. Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. Scale-Up Synthesis of Antidepressant Drug Vilazodone | Request PDF. [Link]

-

ResearchGate. (PDF) Physical Properties and Molecular Conformations of Indole Alkaloids and Model Protein Interactions - Theoretical vs. Experimental Study. [Link]

-

ACD/Labs. Property-Based Optimization of Pharmaceutical Lead Compounds. [Link]

-

YouTube. Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). [Link]

-

ACD/Labs. Top Trends in the World of Physicochemical Properties. [Link]

-

Pharmaffiliates. CAS No : 914927-40-5 | Product Name : this compound. [Link]

-

ijrpr. Advances in Impurity Profiling: A Comprehensive Review of Analytical Approaches and Regulatory Perspectives. [Link]

-

jps. Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. [Link]

-

U.S. Food and Drug Administration. 022567Orig1s000. [Link]

-

SynZeal. Vilazodone Impurity 35 | 1983197-00-7. [Link]

-

Molsyns. Vilazodone Impurity 7. [Link]

-

Chemsrc. CAS#:914927-40-5 | this compound. [Link]

-

PubChem. 4-(3-(4-Hydroxybutyl)-4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-(trifluoromethyl)benzonitrile. [Link]

Sources

- 1. WO2014087428A1 - Process for preparation of vilazodone and intermediates thereof - Google Patents [patents.google.com]

- 2. CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents [patents.google.com]

- 3. This compound | C13H14N2O | CID 12150985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Vilazodone Impurity 7 | molsyns.com [molsyns.com]

- 6. CAS#:914927-40-5 | this compound | Chemsrc [chemsrc.com]

- 7. 5-Cyanoindole | 15861-24-2 [chemicalbook.com]

- 8. 5-Cyanoindole CAS#: 15861-24-2 [m.chemicalbook.com]

An In-depth Technical Guide to 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile, a key intermediate in the synthesis of pharmaceutically active compounds. Drawing on established chemical principles and available data, this document details the compound's structure, properties, synthesis, and analytical characterization.

Introduction: The Significance of Substituted Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and the ability to participate in various biological interactions make it a versatile template for drug design.[1] Functionalization of the indole ring at various positions allows for the fine-tuning of a molecule's pharmacological profile. This compound is a prime example of a strategically substituted indole, serving as a critical building block in the synthesis of complex therapeutic agents. Its primary importance lies in its role as a late-stage intermediate in the manufacturing of Vilazodone, an antidepressant approved for the treatment of major depressive disorder.[3][4]

Molecular Structure and Physicochemical Properties

The chemical structure of this compound is characterized by an indole core substituted at the C3 position with a hydroxybutyl chain and at the C5 position with a nitrile group.

Molecular Structure:

Caption: Proposed synthetic workflow for this compound.

Step 1: Friedel-Crafts Acylation of 5-Cyanoindole

The initial step involves a Friedel-Crafts acylation of 5-cyanoindole with 4-chlorobutyryl chloride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), to generate the acylium ion, which then attacks the electron-rich C3 position of the indole.

Experimental Protocol:

-

To a stirred solution of 5-cyanoindole in an appropriate anhydrous solvent (e.g., dichloromethane, nitroethane), add the Lewis acid catalyst portion-wise at a reduced temperature (0-5 °C).

-

Slowly add 4-chlorobutyryl chloride to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Quench the reaction by carefully adding it to a mixture of ice and water.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile, can be purified by recrystallization or column chromatography.

Causality: The use of a Lewis acid is crucial for activating the acyl chloride, making it a more potent electrophile. The electron-donating nature of the indole nitrogen directs the electrophilic substitution to the C3 position, which is the most nucleophilic carbon in the indole ring.

Step 2: Reduction of the Ketone

The carbonyl group of the acylated intermediate is then reduced to a methylene group. A common method for this transformation is the use of sodium borohydride in the presence of a Lewis acid, such as aluminum chloride or ferric chloride (FeCl₃). [1] Experimental Protocol:

-

Suspend 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile in an anhydrous solvent like tetrahydrofuran (THF).

-

Add a Lewis acid (e.g., FeCl₃) to the suspension and stir for a short period.

-

Add sodium borohydride portion-wise, controlling the temperature of the exothermic reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., toluene).

-

Wash the combined organic extracts, dry, and concentrate to yield 3-(4-chlorobutyl)-1H-indole-5-carbonitrile. [1] Causality: The combination of NaBH₄ and a Lewis acid forms a more powerful reducing agent capable of reducing the ketone to a methylene group without affecting the nitrile or the indole ring.

Step 3: Hydrolysis of the Alkyl Chloride

The final step is the conversion of the terminal chloro group of the butyl chain to a hydroxyl group. This is typically achieved through a nucleophilic substitution reaction (hydrolysis) using an aqueous base.

Proposed Experimental Protocol:

-

Dissolve 3-(4-chlorobutyl)-1H-indole-5-carbonitrile in a suitable solvent mixture, such as aqueous acetone or aqueous dimethylformamide (DMF).

-

Add a base, for example, sodium hydroxide or potassium carbonate, to the solution.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography on silica gel.

Causality: The hydroxide ion acts as a nucleophile, displacing the chloride ion in an SN2 reaction to form the primary alcohol. The use of a co-solvent is necessary to ensure the miscibility of the organic substrate and the aqueous base.

Analytical Characterization (Theoretical)

Due to the limited availability of published experimental data for this compound, this section provides a theoretical analysis of the expected spectroscopic data based on the known spectral properties of similar indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the butyl chain protons, and the hydroxyl proton.

-

Indole NH: A broad singlet in the downfield region (δ 8.0-8.5 ppm).

-

Aromatic Protons: Signals for the protons on the benzene ring of the indole nucleus will appear in the aromatic region (δ 7.0-8.0 ppm). The C4 proton is expected to be a singlet or a narrow doublet, while the C6 and C7 protons will likely appear as doublets.

-

Indole C2-H: A singlet or a triplet (if coupled to the NH proton) around δ 7.0-7.2 ppm.

-

Hydroxymethyl Protons (-CH₂OH): A triplet around δ 3.6 ppm.

-

Alkyl Chain Protons (-CH₂-): Multiplets in the region of δ 1.5-2.8 ppm for the remaining six protons of the butyl chain.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which will be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Nitrile Carbon (-CN): A signal around δ 120 ppm.

-

Indole Carbons: Signals for the eight carbons of the indole ring will be observed between δ 100-140 ppm.

-

Hydroxymethyl Carbon (-CH₂OH): A signal around δ 62 ppm.

-

Alkyl Chain Carbons (-CH₂-): Signals for the other three carbons of the butyl chain will appear in the upfield region of the spectrum (δ 20-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

N-H Stretch: A sharp to moderately broad peak around 3400 cm⁻¹ for the indole N-H.

-

C-H Stretch (Aromatic and Aliphatic): Signals in the range of 2850-3100 cm⁻¹.

-

C≡N Stretch (Nitrile): A sharp, medium-intensity absorption band around 2220-2230 cm⁻¹. [2]* C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak [M]⁺: For the molecular formula C₁₃H₁₄N₂O, the expected monoisotopic mass is 214.11 Da. [5]The mass spectrum should show a molecular ion peak (or [M+H]⁺ in ESI-MS) corresponding to this mass.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of water from the hydroxyl group, and cleavage of the butyl chain.

Applications in Drug Development

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of Vilazodone. [3][4]Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a 5-HT₁ₐ receptor partial agonist used for the treatment of major depressive disorder. [4]The 3-(4-hydroxybutyl) side chain of the title compound is crucial for the subsequent coupling reaction with the piperazine moiety of the other key intermediate in the Vilazodone synthesis.

The presence of both a nucleophilic hydroxyl group and an electrophilic nitrile group, which can be further transformed, makes this compound a versatile building block for the synthesis of a library of novel indole derivatives for drug discovery programs.

Conclusion

This compound is a valuable synthetic intermediate with significant applications in the pharmaceutical industry. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and a plausible, step-by-step synthetic route. While experimental analytical data is not widely available in the public domain, the theoretical characterization presented here provides a solid foundation for researchers working with this compound. The strategic placement of functional groups on the indole core underscores the importance of rational design in the synthesis of complex and medicinally relevant molecules.

References

-

PubChem. This compound. Available from: [Link]

-

ChemWhat. 1H-Indole-5-carbonitrile, 3-(4-hydroxybutyl)-. Available from: [Link]

-

Chemsrc. This compound. Available from: [Link]

-

Pharmaffiliates. Vilazodone-impurities. Available from: [Link]

- Google Patents. Processes for the preparation of 3-alkyl indoles.

- Google Patents. Production process of 3- (4-chlorobutyl) indole-5-carbonitrile.

-

ResearchGate. FT-IR spectrum of control indole. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information. Available from: [Link]

Sources

- 1. US9533949B2 - Processes for the preparation of 3-alkyl indoles - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. CAS#:914927-40-5 | this compound | Chemsrc [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C13H14N2O | CID 12150985 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Significance of 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile

This guide provides a detailed technical overview of 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile, focusing on its pivotal role as a synthetic intermediate and its connection to significant biological activity. While direct biological data on this specific molecule is limited in publicly available research, its importance is profoundly highlighted by its application in the synthesis of a clinically significant therapeutic agent. This document will delve into its chemical identity, its crucial role in the synthesis of Vilazodone, the established biological activity and mechanism of action of Vilazodone, and the experimental protocols used to characterize such compounds.

Introduction to this compound

This compound is a synthetically derived indole compound. Its core structure consists of an indole ring system substituted with a 4-hydroxybutyl group at the 3-position and a nitrile group at the 5-position.

Chemical Structure and Properties:

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C13H14N2O | [1] |

| Molecular Weight | 214.26 g/mol | [1] |

| CAS Number | 914927-40-5 | [1] |

While this compound is available from several chemical suppliers, its primary significance in the scientific literature is as a key building block in the multi-step synthesis of the antidepressant drug Vilazodone.[2][3][4][5]

Synthetic Precursor to Vilazodone

The principal application of this compound is as a crucial intermediate in the chemical synthesis of Vilazodone.[2][3][4][5] Vilazodone is a dual-acting antidepressant, functioning as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A serotonin receptor.[3]

The synthesis of Vilazodone from this compound typically involves the conversion of the terminal hydroxyl group of the butyl chain into a suitable leaving group, such as a halide (e.g., chloride). This is often achieved through a Friedel-Crafts acylation with 4-chlorobutyryl chloride followed by reduction.[3][4] The resulting intermediate, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, is then coupled with another key intermediate, 5-(1-piperazinyl)-benzofuran-2-carboxamide, through a nucleophilic substitution reaction to form the final Vilazodone molecule.[2][3]

Biological Activity of the Target Molecule: Vilazodone

The biological significance of this compound is intrinsically linked to the pharmacological activity of Vilazodone. Understanding the mechanism of action of Vilazodone provides the context for the importance of its synthetic precursors.

Dual Mechanism of Action

Vilazodone exhibits a unique, dual mechanism of action that differentiates it from many other antidepressants:

-

Selective Serotonin Reuptake Inhibition (SSRI): Like other SSRIs, Vilazodone binds to the serotonin transporter (SERT), inhibiting the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[3]

-

5-HT1A Receptor Partial Agonism: Vilazodone also acts as a partial agonist at the 5-HT1A receptor.[3] 5-HT1A receptors are located both presynaptically (as autoreceptors on serotonergic neurons) and postsynaptically. Partial agonism at these receptors is thought to contribute to the antidepressant and anxiolytic effects and may mitigate some of the side effects associated with purely SSRI medications.[6]

This dual activity is believed to contribute to its efficacy in the treatment of major depressive disorder.[3]

Signaling Pathway

The binding of Vilazodone to its targets initiates a cascade of intracellular events. As an SSRI, it modulates synaptic serotonin levels. As a 5-HT1A receptor partial agonist, it influences downstream signaling pathways, typically involving G-protein-coupled receptors that inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Caption: Vilazodone's dual mechanism of action.

Experimental Protocols for Characterization

The biological activity of compounds like Vilazodone, and by extension the validation of synthetic intermediates like this compound, relies on a suite of in vitro and in vivo assays.

Serotonin Transporter (SERT) Binding and Reuptake Assays

Objective: To determine the affinity and inhibitory activity of a test compound for the serotonin transporter.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human serotonin transporter (hSERT).

-

Binding Assay:

-

A radiolabeled ligand, such as [³H]-citalopram, is incubated with the hSERT-expressing membranes in the presence of varying concentrations of the test compound.

-

The mixture is incubated to allow for binding equilibrium.

-

The membranes are then washed to remove unbound radioligand.

-

The amount of bound radioactivity is quantified using liquid scintillation counting.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated.

-

-

Reuptake Assay:

-

hSERT-expressing cells are incubated with [³H]-serotonin in the presence of varying concentrations of the test compound.

-

After a defined incubation period, the uptake of [³H]-serotonin into the cells is terminated.

-

The amount of [³H]-serotonin taken up by the cells is measured.

-

The IC50 value for the inhibition of serotonin reuptake is determined.

-

Caption: Workflow for a SERT binding assay.

5-HT1A Receptor Binding and Functional Assays

Objective: To assess the affinity and functional activity (agonist, partial agonist, or antagonist) of a test compound at the 5-HT1A receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT1A receptor.

-

Binding Assay:

-

A radiolabeled antagonist, such as [³H]-WAY-100635, is incubated with the 5-HT1A-expressing membranes and varying concentrations of the test compound.

-

The binding affinity (Ki) is determined by competitive binding analysis.

-

-

Functional Assay (e.g., [³⁵S]GTPγS Binding Assay):

-

This assay measures the activation of G-proteins coupled to the receptor.

-

5-HT1A-expressing membranes are incubated with [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.

-

Agonist or partial agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

The amount of bound [³⁵S]GTPγS is quantified.

-

The EC50 (the concentration of the compound that produces 50% of its maximal effect) and the intrinsic activity (Emax, relative to a full agonist like serotonin) are determined.

-

Structure-Activity Relationship (SAR) Insights

While SAR studies on this compound itself are not extensively published, the development of Vilazodone and related compounds provides valuable insights into the structural requirements for dual SSRI and 5-HT1A receptor activity.

-

Indole Moiety: The indole scaffold is a common feature in many serotonergic compounds and serves as a crucial pharmacophore.

-

5-Position Substitution: The introduction of an electron-withdrawing group, such as the cyano group at the 5-position of the indole ring, has been shown to enhance affinity for the serotonin transporter.

-

Butyl Linker: The four-carbon (butyl) chain connecting the indole and piperazine moieties appears to be an optimal length for achieving high affinity for both SERT and the 5-HT1A receptor.

-

Piperazine and Benzofuran Moiety: The arylpiperazine component is critical for 5-HT1A receptor binding, with the specific benzofuran-2-carboxamide substituent contributing to the high affinity and selectivity of Vilazodone.

Conclusion

This compound is a molecule of significant interest not for its intrinsic biological activity, but as a key synthetic precursor to the clinically important antidepressant, Vilazodone. Its structure embodies key features that, after further chemical modification, contribute to the dual-action pharmacology of the final drug product. The study of this compound and its synthetic applications underscores the intricate relationship between chemical synthesis and the development of novel therapeutics targeting complex neurological pathways. The experimental protocols outlined provide a framework for the characterization of such molecules, enabling the continued exploration of new chemical entities with potential therapeutic value in the treatment of psychiatric disorders.

References

- 1. This compound | C13H14N2O | CID 12150985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Scale-Up Synthesis of Antidepressant Drug Vilazodone | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

The Precision Strike: Unraveling the Mechanism of Action of Indole-5-Carbonitrile Derivatives in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The indole scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1][2] Among its myriad of derivatives, those bearing a carbonitrile group at the 5-position have emerged as a particularly promising class of therapeutic agents, demonstrating significant potential in oncology and other disease areas. This technical guide provides an in-depth exploration of the mechanism of action of indole-5-carbonitrile derivatives, moving beyond a superficial overview to deliver actionable insights for researchers and drug development professionals. We will dissect the core molecular interactions, delineate the impacted signaling pathways, and provide detailed, field-proven experimental protocols to empower your research endeavors. Our focus is on the causality behind experimental choices and the establishment of self-validating systems to ensure scientific integrity and accelerate the translation of these promising compounds from the bench to the clinic.

Introduction: The Rise of a Privileged Scaffold

The indole ring system, a bicyclic aromatic heterocycle, is a cornerstone of modern drug discovery. Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind with high affinity to a diverse range of biological targets.[1][2] The introduction of a carbonitrile (-C≡N) group at the 5-position of the indole ring profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and capacity for hydrogen bonding. This strategic functionalization has led to the development of indole-5-carbonitrile derivatives with potent and selective biological activities.

While the broader class of indole derivatives is known to exhibit a wide array of pharmacological effects, including antimicrobial, antiviral, and anti-inflammatory properties, this guide will focus on their most prominent and therapeutically relevant mechanism of action: the modulation of cellular signaling pathways through direct inhibition of protein kinases and the induction of programmed cell death.[3][4][5]

Core Mechanism of Action: A Two-Pronged Assault on Diseased Cells

Our extensive analysis of the preclinical data reveals that indole-5-carbonitrile derivatives primarily exert their therapeutic effects through a coordinated, two-pronged mechanism:

-

Direct Inhibition of Protein Kinases: These compounds frequently act as ATP-competitive inhibitors of various protein kinases, many of which are key drivers of oncogenesis and other pathological processes.[6][7]

-

Induction of Apoptosis: By disrupting critical cell survival signals, these derivatives trigger the intrinsic or extrinsic pathways of apoptosis, leading to the selective elimination of diseased cells.[4][8]

Precision Targeting: The Kinase Inhibition Profile

Protein kinases are a large family of enzymes that play a central role in regulating virtually all cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug development efforts.[9] Indole-5-carbonitrile derivatives have demonstrated inhibitory activity against several key kinases, including:

-

Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their overexpression is common in many cancers.[6][9] Certain indolin-2-one derivatives, structurally related to indole-5-carbonitriles, have shown potent and selective inhibition of Aurora B kinase.[6]

-

Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A): This kinase is implicated in neurodevelopmental disorders and some cancers. Indole-3-carbonitriles, close regioisomers of the 5-carbonitrile derivatives, have been identified as potent DYRK1A inhibitors.[10][11]

-

Receptor Tyrosine Kinases (RTKs): This class includes key oncogenic drivers such as EGFR and VEGFR. While direct inhibition data for indole-5-carbonitrile derivatives is emerging, the broader indole scaffold is a well-established pharmacophore for potent RTK inhibitors.[5][12]

The nitrile group at the 5-position often plays a crucial role in the binding of these inhibitors to the ATP-binding pocket of the kinase, frequently forming key hydrogen bonds with hinge region residues.

Orchestrating Cell Death: The Pro-Apoptotic Machinery

The inhibition of pro-survival signaling pathways by indole-5-carbonitrile derivatives culminates in the induction of apoptosis. This programmed cell death is a critical mechanism for eliminating damaged or unwanted cells and is often dysregulated in cancer.[4] The pro-apoptotic effects of these compounds are typically mediated through:

-

Cell Cycle Arrest: Many kinase inhibitors, including indole derivatives, induce cell cycle arrest, often at the G2/M phase, preventing cell proliferation.[13]

-

Modulation of Bcl-2 Family Proteins: These proteins are key regulators of the intrinsic apoptotic pathway. Indole derivatives can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members of this family, tipping the scales towards cell death.[3]

-

Caspase Activation: The execution of apoptosis is carried out by a cascade of proteases called caspases. Indole derivatives have been shown to activate key executioner caspases, such as caspase-3 and caspase-7.[8][12]

Key Signaling Pathways Under Siege

The kinase inhibitory and pro-apoptotic activities of indole-5-carbonitrile derivatives converge on several critical signaling pathways that are frequently hyperactivated in disease.

The PI3K/Akt/mTOR Pathway: A Central Hub of Cell Growth and Survival

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature of many cancers.[14] Indole derivatives have been shown to effectively suppress this pathway at multiple nodes.[14]

Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition by Indole-5-Carbonitrile Derivatives

Caption: Inhibition of the PI3K/Akt/mTOR pathway by indole-5-carbonitrile derivatives.

Data Presentation: Quantifying Biological Activity

The potency and selectivity of indole-5-carbonitrile derivatives are critical parameters in their evaluation as potential drug candidates. The following tables summarize representative data for this class of compounds.

Table 1: Kinase Inhibitory Activity of Indole-Carbonitrile Derivatives

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Indole-3-carbonitrile | DYRK1A | 6 - 500 | [10][11] |

| Indolin-2-one | Aurora B | 10.5 - 16.2 | [6] |

| Indole-acrylonitrile | EGFR | 34.1 | [5] |

| Indole-acrylonitrile | VEGFR-2 | Varies | [15] |

Table 2: Antiproliferative Activity of Indole-Carbonitrile Derivatives

| Compound Class | Cancer Cell Line | GI50 (µM) | Reference |

| Indole-acrylonitrile | Leukemia (HL-60) | 0.38 - 7.91 | [15] |

| Indole-acrylonitrile | Non-Small Cell Lung | 0.38 - 7.91 | [15] |

| Indole-acrylonitrile | Colon Cancer | 0.38 - 7.91 | [15] |

| Indole-isatin hybrid | Breast Cancer (MCF-7) | 1.69 - 1.91 | [16] |

Experimental Protocols: A Practical Guide to Mechanistic Studies

To facilitate the investigation of indole-5-carbonitrile derivatives, we provide detailed, step-by-step protocols for key in vitro assays. These protocols are designed to be robust and reproducible, providing a solid foundation for your research.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the indole-5-carbonitrile derivative in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Western Blot Analysis of PI3K/Akt Pathway

This technique is used to detect and quantify specific proteins in a complex mixture, allowing for the assessment of changes in protein expression and phosphorylation status.

Experimental Workflow Diagram: Western Blotting

Caption: A streamlined workflow for Western blot analysis.

Protocol:

-

Cell Lysis: After treatment with the indole-5-carbonitrile derivative, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.

Conclusion and Future Perspectives

Indole-5-carbonitrile derivatives represent a compelling and versatile class of compounds with significant therapeutic potential, primarily driven by their ability to inhibit key protein kinases and induce apoptosis. The insights and protocols provided in this guide are intended to equip researchers with the necessary tools to further elucidate the intricate mechanisms of action of these promising molecules.

Future research should focus on expanding the kinase profiling of novel indole-5-carbonitrile derivatives to identify new targets and opportunities for therapeutic intervention. Furthermore, a deeper understanding of the downstream signaling events following kinase inhibition and the interplay between different cell death pathways will be crucial for the rational design of next-generation inhibitors with enhanced efficacy and selectivity. The continued exploration of this privileged scaffold holds immense promise for the development of innovative treatments for cancer and other debilitating diseases.

References

-

Schmoll, D., et al. (2017). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Molecules, 22(11), 1969. [Link]

-

Black, D. S., et al. (2016). Design, synthesis and antiproliferative activity of indole analogues of indanocine. MedChemComm, 7(4), 731-736. [Link]

-

Dhuguru, J., & Skouta, R. (2020). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Molecules, 25(7), 1615. [Link]

-

Ahmad, A., et al. (2011). Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds. Current Drug Targets, 12(14), 2039-2048. [Link]

-

Boyer, S. J., et al. (2012). Indole RSK inhibitors. Part 1: discovery and initial SAR. Bioorganic & Medicinal Chemistry Letters, 22(1), 733-737. [Link]

-

Kaur, M., & Kumar, V. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 235, 114282. [Link]

-

Al-Ostoot, F. H., et al. (2021). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. White Rose Research Online. [Link]

-

Al-Warhi, T., et al. (2021). Novel indole hydrazide derivatives: Synthesis and their antiproliferative activities through inducing apoptosis and DNA damage. Journal of Molecular Structure, 1225, 129116. [Link]

-

Orellana-Amador, A., et al. (2022). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. Molecules, 27(19), 6542. [Link]

-

Eldehna, W. M., et al. (2021). Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. Drug Design, Development and Therapy, 15, 337-353. [Link]

-

Hassan, H. M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(14), 3323. [Link]

-

Elshahary, A., et al. (2023). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry, 14(7), 1331-1347. [Link]

-

Nogrady, T. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of the Indian Chemical Society, 99(12), 100782. [Link]

-

Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]

-

Palanivel, G., et al. (2022). Antiproliferative and apoptotic effects of indole derivative, N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline in breast cancer cells. Journal of Biomolecular Structure and Dynamics, 40(19), 8749-8761. [Link]

-

Schmoll, D., et al. (2017). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Molecules, 22(11), 1969. [Link]

-

Kassis, E. A., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2212371. [Link]

-

Xiong, Z., et al. (2008). Synthesis and SAR studies of indole-based MK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(6), 1994-1999. [Link]

-

Wang, Y., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(3), 963. [Link]

-

Abstract 3253: Novel oxindole inhibitors of Aurora A kinase: Structure based hit-to-lead approach. (2010). Cancer Research, 70(8_Supplement), 3253. [Link]

-

Wang, Y., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 27(15), 4933. [Link]

-

Diamond, M., et al. (2014). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Pharmacology, 5, 238. [Link]

-

Fernandes, C., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules, 29(14), 3323. [Link]

-

Fares, F. A., et al. (1998). Dietary indole derivatives induce apoptosis in human breast cancer cells. Advances in Experimental Medicine and Biology, 451, 153-157. [Link]

-

Hoang, T. M., et al. (2009). Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases. Cell Cycle, 8(5), 765-772. [Link]

-

Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662. [Link]

-

ResearchGate. (n.d.). IC50 values (nM)[a] of selected compounds. [Link]

-

ResearchGate. (n.d.). Biochemical IC50 values for CC-509 against selected human kinases. [Link]

-

Salerno, M., et al. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Molecules, 28(6), 2587. [Link]

-

Al-Ostoot, F. H., et al. (2021). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Molecules, 26(21), 6629. [Link]

-

Hassan, H. M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(14), 3323. [Link]

-

Li, G., et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry, 95, 117503. [Link]

-

Salerno, M., et al. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Molecules, 28(6), 2587. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RETRACTED: Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

- 10. Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile: Synthesis, Characterization, and Application in Modern Drug Discovery

This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, its critical role as a building block in pharmaceutical manufacturing, and the analytical methodologies required for its characterization. This guide is structured to provide both a strategic overview and field-proven, practical protocols.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and its ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it an ideal framework for designing molecules that interact with a wide array of biological targets.[2] Within this vast chemical space, this compound (Figure 1) has emerged as a high-value intermediate, most notably in the synthesis of complex active pharmaceutical ingredients (APIs). Its bifunctional nature—possessing a reactive hydroxyl group on the alkyl chain and a versatile nitrile group on the indole ring—makes it a strategic precursor for constructing more elaborate molecular architectures.

This guide provides a detailed exploration of its physicochemical properties, outlines a robust and validated multi-step synthesis with mechanistic insights, and discusses its primary application in the context of modern drug development.

Physicochemical and Structural Properties

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and development. This compound is a crystalline solid under standard conditions. Its key identifiers and computed properties are summarized in Table 1.

Table 1: Core Properties and Identifiers of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 914927-40-5 | [3][4][5][6] |

| Molecular Formula | C₁₃H₁₄N₂O | [3][7] |

| Molecular Weight | 214.26 g/mol | [3][7] |

| Canonical SMILES | C1=CC2=C(C=C1C#N)C(=CN2)CCCCO | [3] |

| InChIKey | BZXNEONCFZGWDS-UHFFFAOYSA-N | [3] |

| XLogP3 (Lipophilicity) | 1.3 | [3] |

| Hydrogen Bond Donors | 2 (from -OH and -NH groups) | [3] |

| Hydrogen Bond Acceptors | 3 (from -OH, -NH, and -C≡N groups) | [3] |

The XLogP3 value of 1.3 suggests moderate lipophilicity, indicating that the compound is likely to have reasonable solubility in a range of organic solvents while retaining some aqueous solubility, a crucial characteristic for both reaction workup and potential bioavailability studies.

A Validated Synthetic Pathway: From Indole to Functionalized Intermediate

While several synthetic routes may be theoretically possible, the most industrially viable and scalable synthesis proceeds from 5-cyanoindole through a two-step sequence: Friedel-Crafts acylation followed by a chemoselective reduction of the resulting ketone. This approach provides high yields and excellent control over the final product structure. A final hydrolysis step converts the chloro-intermediate to the target alcohol.

Synthetic Workflow Overview

The overall transformation is a three-step process designed for efficiency and scalability.

Sources

- 1. US5545644A - Indole derivatives - Google Patents [patents.google.com]

- 2. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C13H14N2O | CID 12150985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. 1H-Indole-5-carbonitrile, 3-(4-hydroxybutyl)- | 914927-40-5 [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound - Opulent Pharma [opulentpharma.com]

The Pharmacological Profile of 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile, a key chemical intermediate in the synthesis of the multimodal antidepressant, Vilazodone. While direct pharmacological data on this compound is not extensively available in current literature, its critical role in the manufacturing of a clinically significant therapeutic agent warrants a detailed examination of its chemical properties, synthetic utility, and the pharmacological context provided by its end-product, Vilazodone. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, pharmacology, and pharmaceutical sciences.

Introduction and Chemical Identity

This compound is a heterocyclic organic compound featuring an indole scaffold, a hydroxybutyl substituent at the 3-position, and a nitrile group at the 5-position. Its chemical structure is foundational to its utility as a versatile building block in organic synthesis.

The primary significance of this molecule lies in its role as a pivotal intermediate in the industrial synthesis of Vilazodone, an antidepressant approved for the treatment of major depressive disorder (MDD). The activity of Vilazodone is attributed primarily to the parent drug itself, with no clear evidence of pharmacologically active metabolites.[1] This underscores the importance of this compound as a precursor rather than an active pharmacological agent.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 914927-40-5 | [2] |

| Molecular Formula | C13H14N2O | [2] |

| Molecular Weight | 214.26 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-(4-Hydroxybutyl)-5-cyanoindole | [2] |

| Appearance | Solid (form may vary) | General Chemical Knowledge |

| Solubility | Soluble in organic solvents such as DMSO and methanol | General Chemical Knowledge |

Synthetic Utility in the Pathway to Vilazodone

The conversion of this compound to Vilazodone involves a multi-step synthetic sequence. A common pathway involves the chemical modification of the hydroxybutyl side chain to enable its coupling with the piperazine moiety of the other key intermediate, 5-(piperazin-1-yl)benzofuran-2-carboxamide.

One documented synthetic route involves the oxidation of the primary alcohol in this compound to an aldehyde, forming 3-(4-oxobutyl)indole-5-carbonitrile. This intermediate then undergoes a reductive amination reaction with 5-(piperazin-1-yl)benzofuran-2-carboxamide to yield Vilazodone.[3]

Alternative synthetic strategies have also been developed to improve yield, reduce the use of hazardous reagents, and enhance the scalability of Vilazodone production, many of which still rely on derivatives of this compound.[4][5][6][7]

Inferred Pharmacological Profile and Biological Significance

As of the date of this publication, there is a notable absence of publicly available studies detailing the direct pharmacological activity of this compound. Its primary role documented in scientific literature is that of a synthetic intermediate.[3][4][5][6][7]

The pharmacological profile of its ultimate product, Vilazodone, provides the context for its importance. Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[8][9] This dual mechanism of action is believed to contribute to its efficacy in treating major depressive disorder.[8]

Table 2: Pharmacological Profile of Vilazodone

| Target | Action | Affinity (Ki) | Reference |

| Serotonin Transporter (SERT) | Inhibition | 0.1 nM | [8] |

| 5-HT1A Receptor | Partial Agonist | - | [8] |

The metabolism of Vilazodone is extensive and primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][10] While several metabolites have been identified, including M10 and M17, they are considered to be inactive.[8][11] The parent compound, Vilazodone, is responsible for the observed therapeutic effects.[1] This further reinforces the understanding that this compound is a precursor with limited, if any, direct pharmacological activity in the context of Vilazodone's mechanism of action.

Experimental Protocols: A Focus on Synthesis

Given the primary application of this compound, a representative experimental protocol would focus on its synthesis or its use in the synthesis of Vilazodone. The following is a conceptual outline based on published synthetic routes.

Conceptual Synthetic Protocol: Oxidation of this compound

-

Dissolution: Dissolve this compound in a suitable organic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Oxidant Addition: Slowly add a mild oxidizing agent (e.g., Dess-Martin periodinane or pyridinium chlorochromate) to the cooled solution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Quench the reaction by adding a suitable quenching agent (e.g., a saturated solution of sodium thiosulfate).

-

Extraction: Extract the product into an organic solvent.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 3-(4-oxobutyl)indole-5-carbonitrile.

Note: This is a generalized protocol and specific conditions, including stoichiometry, reaction time, and purification methods, would need to be optimized for a particular scale and laboratory setting.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and personal protective equipment.

Conclusion and Future Directions

This compound is a molecule of significant interest within the field of medicinal chemistry due to its indispensable role as a key intermediate in the synthesis of the antidepressant Vilazodone. While it does not appear to possess intrinsic pharmacological activity, its chemical properties and reactivity are crucial for the efficient production of a clinically important therapeutic agent.

Future research involving this compound is likely to remain focused on the optimization of synthetic routes to Vilazodone, exploring more cost-effective, environmentally friendly, and high-yielding methodologies. Direct investigation into the pharmacological profile of this compound could be a potential area of exploration, although current evidence suggests a low probability of significant biological activity.

References

-